molecular formula C21H26N4O2 B5989358 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5989358
M. Wt: 366.5 g/mol
InChI Key: VFQILCLMXNPFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound.

Scientific Research Applications

2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one include other spirocyclic compounds and pyrimidine derivatives. Some examples are:

The uniqueness of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4

Properties

IUPAC Name

2-(6-methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16-5-3-6-17(11-16)13-24-9-4-7-21(20(24)26)8-10-25(14-21)18-12-19(27-2)23-15-22-18/h3,5-6,11-12,15H,4,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQILCLMXNPFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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